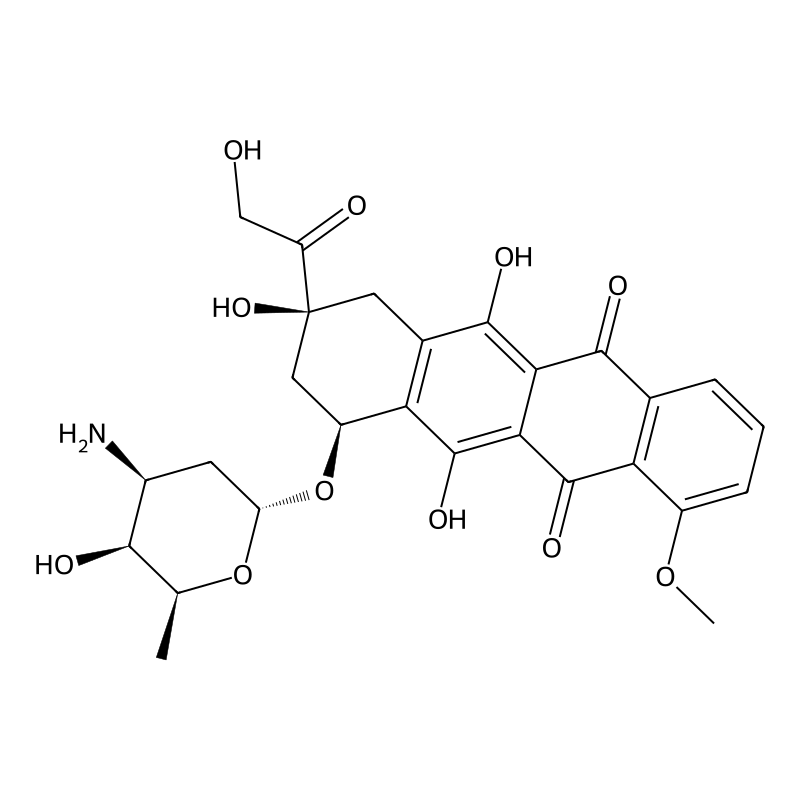

Doxorubicin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2% sol in water; soluble in aqueous alcohols; moderately soluble in anhydrous methanol; insoluble in non-polar organic solvents

1.18e+00 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

Doxorubicin is a potent anthracycline antibiotic and chemotherapeutic agent primarily used in the treatment of various cancers, including leukemia, lymphoma, breast cancer, and sarcomas. Its chemical formula is C27H29NO11, with a molar mass of approximately 543.53 g/mol. Doxorubicin is characterized by its red pigment, which is a result of its anthraquinone structure. It functions by intercalating into DNA and disrupting essential cellular processes, leading to apoptosis in cancer cells .

Doxorubicin is a potent drug with significant side effects. The major concerns include:

- Cardiotoxicity: Doxorubicin can damage heart muscle, leading to heart failure, a potentially life-threatening condition [].

- Bone marrow suppression: Doxorubicin can suppress the production of blood cells, increasing the risk of infections and anemia [].

- Tissue damage: Doxorubicin can cause tissue inflammation and irritation at the injection site [].

Doxorubicin is a hazardous substance due to its:

- Cytotoxicity: It can be toxic to healthy cells as well as cancer cells.

- Mutagenicity: It can cause genetic mutations, potentially increasing cancer risk later in life.

Data:

Cytotoxic Effects:

- Doxorubicin acts as a DNA intercalator, disrupting DNA replication and causing cell death in rapidly dividing cancer cells. This mechanism of action is being actively studied to understand its effectiveness against various cancers [National Cancer Institute, ].

Preclinical Cancer Models:

- Doxorubicin's efficacy in inducing cell death makes it a valuable tool in preclinical cancer research. Scientists use it to study tumor growth, evaluate the effectiveness of new anti-cancer drugs, and understand mechanisms of resistance in cancer cells [National Center for Biotechnology Information, ].

Drug Delivery Systems:

- Doxorubicin's effectiveness is limited by its side effects on healthy tissues. Researchers are exploring novel drug delivery systems using nanoparticles or liposomes to target Doxorubicin specifically to tumor cells, thereby reducing side effects [Wiley Online Library, ].

Combination Therapies:

- Doxorubicin is often used in combination with other chemotherapeutic agents to improve treatment outcomes. Scientific research is ongoing to identify synergistic drug combinations that can enhance the efficacy of Doxorubicin while minimizing its toxicity [ScienceDirect, ].

Studying Mechanisms of Resistance:

- Cancer cells can develop resistance to Doxorubicin treatment. Scientific research is focused on understanding the mechanisms of this resistance, which can lead to the development of new strategies to overcome it and improve treatment efficacy.

- Intercalation into DNA: The planar structure of doxorubicin allows it to insert itself between DNA base pairs, causing structural distortions and preventing proper replication and transcription .

- Topoisomerase II Inhibition: Doxorubicin stabilizes the topoisomerase II-DNA complex after the enzyme has cleaved the DNA strands, preventing the re-ligation of these strands and thus inducing DNA damage .

- Formation of Reactive Oxygen Species: Through metabolic pathways, doxorubicin can generate reactive oxygen species that contribute to oxidative stress and cellular damage, particularly in cardiac tissues .

- Dimerization: Doxorubicin can form dimers under certain conditions, particularly in neutral buffers or when mixed with other drugs like 5-fluorouracil. This dimerization can affect its solubility and therapeutic efficacy .

The biological activity of doxorubicin is primarily attributed to its cytotoxic effects on rapidly dividing cells. Its mechanisms include:

- DNA Damage: By intercalating into DNA and inhibiting topoisomerase II, doxorubicin causes double-strand breaks that lead to cell cycle arrest and apoptosis .

- Induction of Apoptosis: The inability to repair DNA damage triggers apoptotic pathways in affected cells .

- Cardiotoxicity: While effective against tumors, doxorubicin's ability to generate reactive oxygen species also leads to cardiotoxic effects, limiting its long-term use .

Doxorubicin is synthesized through fermentation processes involving specific strains of Streptomyces bacteria that produce daunorubicin as a precursor. Key methods include:

- Biosynthetic Pathways: Genetic engineering has been employed to enhance the yield of doxorubicin from Streptomyces strains by manipulating biosynthetic genes .

- Chemical Modifications: Structural modifications at various positions on the molecule can enhance its therapeutic properties or reduce toxicity. For instance, modifications at the C4′ hydroxyl or C3′ amine groups have been explored for improved drug delivery systems .

Doxorubicin is widely used in oncology for treating various malignancies. Its applications include:

- Chemotherapy Regimens: It is commonly included in multi-drug chemotherapy protocols for cancers such as breast cancer, lung cancer, and lymphomas.

- Palliative Care: In cases where curative treatment is not possible, doxorubicin may be used to alleviate symptoms associated with advanced cancers.

- Liposomal Formulations: Liposomal encapsulation of doxorubicin has been developed to improve its pharmacokinetics and reduce cardiotoxicity while maintaining efficacy against tumors .

Doxorubicin exhibits interactions with various biological molecules that can influence its pharmacodynamics:

- Protein Binding: Doxorubicin binds covalently to proteins, which may alter its pharmacokinetics and therapeutic effects. This interaction can also lead to adverse reactions depending on the binding affinity .

- Drug Compatibility: It is known to be incompatible with certain drugs such as heparin and fluorouracil; mixing these can lead to precipitation and loss of efficacy .

- Synergistic Effects: Studies have shown that combining doxorubicin with other agents can enhance anticancer effects while potentially mitigating side effects associated with high doses of doxorubicin alone .

Several compounds share structural or functional similarities with doxorubicin. Here are a few notable ones:

| Compound Name | Structure Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Daunorubicin | Anthracycline | Similar intercalation and topoisomerase inhibition | Precursor to doxorubicin |

| Epirubicin | Anthracycline | Intercalation into DNA; topoisomerase inhibition | Less cardiotoxicity than doxorubicin |

| Idarubicin | Anthracycline | Intercalation; free radical generation | More potent than daunorubicin |

| Mitoxantrone | Anthracenedione | Intercalation; topoisomerase II inhibition | Different structure; less cardiotoxic |

| Valrubicin | Anthracycline | Intercalation; DNA damage | Used for bladder cancer |

Doxorubicin's unique combination of intercalation properties and the ability to generate reactive oxygen species distinguishes it from these similar compounds. Its effectiveness against a wide range of cancers, coupled with significant cardiotoxicity risks, makes it both a powerful tool in chemotherapy and a compound requiring careful management during treatment.

Doxorubicin exhibits its primary cytotoxic effects through its ability to intercalate into DNA and subsequently induce double-strand breaks. The molecular basis of this interaction lies in the planar three-ring structure of the anthracycline aglycone, which allows for intercalation between adjacent base pairs of the DNA double helix [1]. This intercalation is facilitated by the compound's preferential binding to guanine-cytosine rich sequences, particularly adjacent GC base pairs, due to specific hydrogen bond formation between the oxygen at position 9 of doxorubicin and the amino groups at positions 2 and 3 of guanine residues [2] [3].

The intercalation process involves the sugar moiety (daunosamine) positioning itself within the minor groove of DNA, which provides additional stabilization through electrostatic interactions [1]. Molecular dynamics simulations have revealed that the binding affinity of doxorubicin to different DNA sequences varies, with equilibrium dissociation constants ranging from 11.4 to 11.7 μM for specific oligonucleotide sequences [4]. The binding process demonstrates sequence specificity, with doxorubicin showing stronger affinity for sequences containing multiple GC motifs.

DNA intercalation by doxorubicin results in significant structural alterations to the double helix. The insertion of the planar anthracycline ring system causes unwinding of the DNA helix by approximately 26 degrees per intercalated molecule, leading to positive supercoiling tension in the DNA molecule [3]. This unwinding effect has been demonstrated to enhance nucleosome turnover around promoters of active genes, creating regions of increased DNA accessibility that become vulnerable to cleavage events [5].

The formation of stable DNA adducts represents another critical mechanism of doxorubicin-DNA interaction. These adducts can be stabilized through formaldehyde-mediated covalent bond formation, where cellular formaldehyde generated by free radical reactions creates a methylene bridge between the 4-amino group of doxorubicin and the 2-amino group of guanine residues [2]. This covalent interaction significantly increases the stability of the doxorubicin-DNA complex and contributes to the persistence of DNA damage.

Double-strand break formation occurs as a consequence of the intercalation-induced structural changes and the activation of cellular nucleases. The unwinding and positive supercoiling generated by doxorubicin intercalation creates torsional stress that destabilizes nucleosomes, particularly around transcriptionally active promoter regions [5]. This destabilization exposes DNA to ambient clastogenic processes, resulting in the formation of double-strand breaks at sites where nucleosome turnover is naturally highest.

Research has demonstrated that doxorubicin-induced double-strand breaks preferentially occur around active gene promoters, coinciding with regions of high H3K4me3 and H3K27ac histone modifications [6]. The distribution pattern of these breaks suggests that transcription-coupled nucleosome turnover plays a crucial role in determining the sites of DNA damage, with nucleosome-depleted regions showing the highest susceptibility to break formation.

Topoisomerase II Inhibition and Epigenetic Modulation

Topoisomerase II represents a critical target for doxorubicin action, with the drug functioning as a topoisomerase poison rather than a simple enzyme inhibitor. The mechanism involves the stabilization of the normally transient cleavage complex formed between topoisomerase II and DNA during the enzyme's catalytic cycle [1]. Under normal conditions, topoisomerase II creates temporary double-strand breaks to relieve supercoiling tension, followed by rapid relegation of the cleaved DNA strands. Doxorubicin disrupts this process by binding to the topoisomerase II-DNA complex and preventing the relegation step, thereby converting transient breaks into permanent double-strand breaks.

The interaction between doxorubicin and topoisomerase II demonstrates specificity for different isoforms of the enzyme. Topoisomerase II alpha, which is highly expressed in rapidly dividing cancer cells, represents the primary target for the anticancer effects of doxorubicin [7]. The drug enhances the rate at which topoisomerase II alpha cuts DNA while simultaneously decreasing the rate of break resealing, leading to an accumulation of enzyme-linked DNA breaks that ultimately prove lethal to cancer cells [1].

Topoisomerase II beta plays a particularly important role in doxorubicin-induced cardiotoxicity. This isoform is constitutively expressed in cardiomyocytes and other post-mitotic tissues, making these cells vulnerable to doxorubicin-mediated DNA damage even in the absence of active cell division [8]. The selective targeting of topoisomerase II beta in cardiac tissue explains the tissue-specific toxicity pattern observed with anthracycline therapy and has led to the development of cardioprotective strategies focused on this mechanism.

Epigenetic modulation represents an emerging area of understanding regarding doxorubicin's mechanism of action. The drug induces significant changes in chromatin architecture through its effects on nucleosome stability and histone modifications. Doxorubicin treatment leads to widespread nucleosome eviction around transcriptionally active promoters, resulting in alterations to the three-dimensional organization of chromatin [6]. These changes affect the spatial organization of the genome, with particular impact on topologically associating domains and their boundaries.

The epigenetic effects of doxorubicin extend beyond simple nucleosome displacement. The drug influences histone modification patterns, particularly affecting H3K27 acetylation and H3K4 trimethylation marks associated with active transcription [6]. Doxorubicin treatment results in redistribution of cohesin complexes around active regulatory elements, leading to enhanced insulation within affected genomic regions. This redistribution is accompanied by increased CTCF binding in H3K27 acetylated regions, potentially due to nucleosome destabilization that makes CTCF binding sites more accessible.

The chromatin architectural changes induced by doxorubicin have functional consequences for gene expression and DNA repair processes. The altered distribution of cohesin and CTCF affects the formation and maintenance of chromatin loops, potentially disrupting normal patterns of gene regulation. These changes may contribute to the long-term effects of doxorubicin treatment and could influence the development of cellular resistance mechanisms.

Recent research has revealed that doxorubicin's effects on chromatin organization occur independently of direct topoisomerase II inhibition, suggesting that DNA intercalation itself drives many of the observed epigenetic changes [6]. This finding highlights the complexity of anthracycline action and suggests that multiple parallel pathways contribute to the overall cellular response to treatment.

Reactive Oxygen Species Generation and Oxidative Stress Pathways

Doxorubicin induces extensive reactive oxygen species generation through multiple cellular pathways, creating a state of oxidative stress that contributes significantly to both its therapeutic efficacy and toxic side effects. The primary mechanism involves redox cycling at mitochondrial complex I, where doxorubicin undergoes one-electron reduction by NADH dehydrogenase to form a semiquinone radical intermediate [9] [7]. This unstable semiquinone rapidly reacts with molecular oxygen, regenerating the parent quinone while producing superoxide anions and subsequent hydrogen peroxide through dismutation reactions.

The mitochondrial origin of doxorubicin-induced reactive oxygen species is particularly significant due to the drug's high affinity for cardiolipin, a phospholipid component of the inner mitochondrial membrane [9]. This interaction results in preferential accumulation of doxorubicin within mitochondria, creating a localized environment of intense oxidative stress. The binding to cardiolipin also disrupts mitochondrial membrane integrity and affects the efficiency of electron transport chain function, further exacerbating reactive oxygen species production.

Nicotinamide adenine dinucleotide phosphate oxidase complexes represent another major source of doxorubicin-induced reactive oxygen species. The drug activates NOX2 and NOX4 isoforms, leading to increased production of superoxide anions in both cytoplasmic and membrane-associated compartments [10]. Genetic studies using NOX2-deficient mice have demonstrated significant protection against doxorubicin-induced cardiac dysfunction, highlighting the critical role of this pathway in tissue damage. The activation of NADPH oxidase is particularly relevant in cardiac tissue, where these enzymes are abundantly expressed and contribute to pathological remodeling processes.

Nitric oxide synthase uncoupling provides a third major pathway for reactive oxygen species generation during doxorubicin treatment. The drug directly binds to endothelial nitric oxide synthase, disrupting the normal coupling between NADPH oxidation and nitric oxide production [10]. This uncoupling results in the preferential generation of superoxide anions rather than nitric oxide, creating an imbalance that favors oxidative stress. The interaction between superoxide and any remaining nitric oxide leads to the formation of peroxynitrite, a highly reactive nitrogen species that can cause additional cellular damage.

Iron-catalyzed reactive oxygen species generation occurs through the Fenton reaction, where doxorubicin-iron complexes catalyze the conversion of hydrogen peroxide to highly reactive hydroxyl radicals [7] [11]. Doxorubicin demonstrates high affinity for iron, forming chelation complexes that not only promote free radical formation but also disrupt normal cellular iron homeostasis. This mechanism is supported by the protective effects of iron chelators such as dexrazoxane in preventing doxorubicin-induced cardiotoxicity.

The temporal pattern of reactive oxygen species generation varies among different cellular pathways. Mitochondrial reactive oxygen species production begins immediately upon doxorubicin exposure and increases in a time-dependent manner [12]. This rapid onset suggests that mitochondrial redox cycling represents the primary initiating event in oxidative stress development. The activation of NADPH oxidase and nitric oxide synthase uncoupling occurs somewhat later, potentially representing secondary responses to initial mitochondrial damage.

Monoamine oxidase enzymes have recently been identified as important modulators of doxorubicin-induced reactive oxygen species generation, particularly in cardiac tissue [9]. These enzymes appear to amplify the initial oxidative stress caused by doxorubicin, resulting in a sustained elevation of mitochondrial hydrogen peroxide levels. Inhibition of monoamine oxidase activity provides significant protection against doxorubicin-induced cardiac dysfunction, suggesting that this pathway represents a promising therapeutic target.

The cellular antioxidant defense systems become overwhelmed during doxorubicin treatment due to the magnitude and diversity of reactive oxygen species production. Cardiac tissue is particularly vulnerable because it contains relatively low levels of catalase and other antioxidant enzymes compared to tissues such as liver and kidney [11]. This relative deficiency in antioxidant capacity, combined with the high metabolic demands and mitochondrial content of cardiomyocytes, explains the particular susceptibility of cardiac tissue to doxorubicin-induced oxidative damage.

Ceramide-Mediated Apoptotic Signaling Activation

Doxorubicin treatment results in the activation of ceramide-mediated apoptotic pathways, which represent a critical mechanism linking cellular stress responses to programmed cell death. The generation of ceramide occurs primarily through the hydrolysis of sphingomyelin by activated sphingomyelinases, with this process beginning within hours of doxorubicin exposure and continuing for several days [13] [14]. The accumulation of ceramide serves as a crucial upstream signal that activates multiple downstream apoptotic pathways, making it a central coordinator of the cellular death response.

The CD95/Fas apoptotic system represents the primary pathway through which ceramide mediates doxorubicin-induced cell death. Ceramide accumulation leads to rapid and substantial upregulation of CD95-L (Fas ligand) expression, which subsequently binds to CD95 receptors on the cell surface to initiate death receptor signaling [15]. This process involves the activation of caspase-8 through the formation of death-inducing signaling complexes, followed by the sequential activation of downstream executioner caspases including caspase-3 and caspase-9.

The temporal relationship between ceramide generation and apoptotic signaling demonstrates a hierarchical organization of the cell death pathway. Ceramide levels begin to increase within 24 hours of doxorubicin treatment, preceding the onset of detectable apoptotic changes by several days [13]. This delay suggests that ceramide accumulation represents an early commitment to cell death, with the actual execution of apoptosis occurring through a programmed sequence of molecular events.

Experimental evidence supporting the central role of ceramide in doxorubicin-induced apoptosis comes from studies using cells deficient in ceramide synthesis. Fibroblasts from Niemann-Pick disease type A patients, which lack functional acid sphingomyelinase and cannot generate ceramide effectively, show marked resistance to doxorubicin-induced apoptosis [15]. These cells fail to upregulate CD95-L expression and do not undergo cell death in response to doxorubicin treatment, despite maintaining normal responses to direct CD95 receptor activation.

The restoration of apoptotic sensitivity in ceramide-deficient cells through exogenous ceramide administration provides compelling evidence for the causal role of this lipid mediator. Treatment with membrane-permeant ceramide analogs such as C2-ceramide can overcome the resistance of Niemann-Pick cells to doxorubicin, restoring both CD95-L upregulation and subsequent apoptotic cell death [13] [14]. This rescue effect demonstrates that ceramide generation is both necessary and sufficient for doxorubicin-induced apoptosis.

The mitochondrial pathway of apoptosis also plays an important role in ceramide-mediated cell death. Ceramide accumulation leads to mitochondrial outer membrane permeabilization, resulting in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm [16]. This release triggers the formation of apoptosomes and the activation of caspase-9, providing an additional pathway for executioner caspase activation that operates in parallel with the death receptor pathway.

Doxorubicin affects multiple aspects of sphingolipid metabolism beyond simple ceramide generation. The drug modulates the activity of several key enzymes in the sphingolipid network, including ceramidases, sphingomyelin synthases, and glucosylceramide synthase [17] [16]. These effects result in complex changes in the cellular levels of various bioactive sphingolipids, including not only ceramide but also sphingosine, sphingosine-1-phosphate, and various complex glycosphingolipids.

The regulation of ceramide catabolism represents an important factor in determining the magnitude and duration of pro-apoptotic signaling. Doxorubicin treatment leads to changes in acid ceramidase activity, which normally functions to convert ceramide to sphingosine and thereby reduce pro-apoptotic signaling [18]. Cells with reduced acid ceramidase activity show enhanced sensitivity to doxorubicin-induced apoptosis, while those with elevated ceramidase activity demonstrate increased resistance to cell death.

Recent research has revealed that doxorubicin-resistant cancer cells often exhibit altered sphingolipid metabolism that favors the conversion of ceramide to less toxic metabolites [19]. These cells show increased activity of enzymes that convert ceramide to sphingomyelin or glucosylceramide, effectively reducing the accumulation of pro-apoptotic ceramide species. This metabolic reprogramming represents an important mechanism of drug resistance that could potentially be targeted therapeutically.

Calcium and Iron Homeostasis Disruption Mechanisms

Doxorubicin profoundly disrupts calcium homeostasis in cardiac cells through multiple interconnected mechanisms that ultimately lead to contractile dysfunction and cell death. The primary effect involves the disruption of sarcoplasmic reticulum calcium handling, with doxorubicin directly interfering with ryanodine receptor function and calcium release patterns [20] [21]. The drug causes abnormal calcium release from intracellular stores, leading to sustained elevation of cytoplasmic calcium concentrations that persist even in the absence of extracellular calcium, indicating that the effect is mediated through intracellular calcium pools rather than membrane calcium channels.

The molecular basis of calcium homeostasis disruption involves direct binding of doxorubicin to key calcium regulatory proteins. Molecular docking studies have demonstrated high-affinity interactions between doxorubicin and ryanodine receptor 2 (RyR2), the primary calcium release channel of cardiac sarcoplasmic reticulum [22]. This binding appears to stabilize the open state of the channel, resulting in excessive calcium leak from the sarcoplasmic reticulum and depletion of calcium stores. The interaction with RyR2 is facilitated by the planar structure of doxorubicin, which allows it to fit into binding sites normally occupied by regulatory molecules.

Calcium-induced calcium release represents a critical amplification mechanism in doxorubicin-induced calcium dysregulation. The initial release of calcium from ryanodine receptors triggers additional calcium release through neighboring channels, creating a positive feedback loop that rapidly depletes sarcoplasmic reticulum calcium stores [12]. This process is normally tightly regulated to ensure appropriate calcium transients during excitation-contraction coupling, but doxorubicin disrupts these regulatory mechanisms, leading to uncontrolled calcium release.

The disruption of calcium homeostasis is closely linked to reactive oxygen species generation, creating a vicious cycle of cellular damage. Elevated cytoplasmic calcium concentrations activate calcium-dependent enzymes and signaling pathways that further increase reactive oxygen species production [12]. Conversely, reactive oxygen species can directly modify calcium handling proteins, reducing their function and exacerbating calcium dysregulation. This bidirectional relationship between calcium and reactive oxygen species helps explain the progressive nature of doxorubicin-induced cellular damage.

Iron homeostasis disruption represents another critical mechanism of doxorubicin toxicity, with the drug causing significant alterations in cellular iron uptake, storage, and export. Doxorubicin treatment leads to upregulation of transferrin receptor 1 (TFR1), the primary mechanism for cellular iron uptake, while simultaneously downregulating ferroportin, the major iron export protein [23] [24]. This combination results in progressive accumulation of intracellular iron, particularly within mitochondria where it can catalyze the formation of reactive oxygen species through Fenton chemistry.

The molecular mechanisms underlying iron homeostasis disruption involve complex interactions with iron regulatory proteins and their target messenger ribonucleic acids. Doxorubicin affects the iron regulatory protein-iron response element system, which normally maintains iron homeostasis by coordinating the expression of iron uptake, storage, and export proteins [23]. The drug appears to interfere with iron-sulfur cluster formation, which is required for proper function of iron regulatory proteins, leading to dysregulated expression of iron metabolism genes.

Mitochondrial iron accumulation represents a particularly important consequence of doxorubicin treatment. The drug downregulates the expression of ABCB8, a mitochondrial iron export protein, leading to progressive iron accumulation within mitochondria [23] [24]. This accumulation is exacerbated by increased heme degradation through upregulation of heme oxygenase-1, which releases free iron from heme groups. The combination of increased iron availability and impaired export mechanisms creates conditions favorable for iron-catalyzed oxidative damage.

The relationship between iron accumulation and ferroptosis has emerged as an important mechanism of doxorubicin-induced cell death. Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation, and doxorubicin treatment creates conditions that strongly favor this process [23]. The accumulation of mitochondrial iron, combined with the generation of reactive oxygen species, leads to extensive lipid peroxidation that ultimately results in membrane damage and cell death.

Therapeutic interventions targeting calcium and iron homeostasis have shown promise in preclinical studies of doxorubicin toxicity. Iron chelation therapy with agents such as dexrazoxane can prevent iron-catalyzed reactive oxygen species formation and reduce cardiac toxicity [11]. Similarly, interventions that restore normal calcium handling, such as ryanodine receptor stabilizers or calcium channel blockers, can provide significant protection against doxorubicin-induced cardiac dysfunction [20].

Streptomyces peucetius Metabolic Pathways

The biosynthesis of doxorubicin in Streptomyces peucetius involves a complex network of metabolic pathways centered around three major biosynthetic stages [1] [2]. The primary pathway begins with the formation of the aglycone epsilon-rhodomycinone through the action of a type II polyketide synthase system. This polyketide synthase complex, encoded by genes dpsABCDGEFY, utilizes propionyl-CoA as the starter unit and malonyl-CoA as the extension unit to synthesize 12-deoxyaklanonic acid through a multistep condensation reaction [1] [2].

The second major pathway involves the biosynthesis of TDP-L-daunosamine from D-glucose-1-phosphate through the central metabolic pathway [1] [2]. This sugar biosynthesis pathway requires a cluster of dnm genes, including dnmL, dnmM, dnmU, dnmT, dnmJ, and dnmV, which work in concert to produce the activated sugar donor essential for doxorubicin formation [1] [3].

The final stage encompasses glycosylation and post-modification reactions where epsilon-rhodomycinone is coupled with TDP-L-daunosamine through glycosyltransferase action to produce rhodomycin D [1] [4]. Subsequent post-modification steps involving demethylation, decarboxylation, and hydroxylation ultimately yield daunorubicin and doxorubicin [1] [4].

| Biosynthetic Stage | Key Intermediates | Essential Genes | Enzymatic Functions |

|---|---|---|---|

| Aglycone Formation | 12-deoxyaklanonic acid, epsilon-rhodomycinone | dpsABCDGEFY | Type II polyketide synthase complex |

| Sugar Biosynthesis | TDP-D-glucose, TDP-L-daunosamine | dnmLMJVUTS | Sugar modification enzymes |

| Glycosylation | Rhodomycin D, Daunorubicin | dnrS/dnrQ, doxA | Glycosyltransferase, cytochrome P450 |

| Post-Modification | Doxorubicin | dnrP, dnrK, doxA | Methylesterase, methyltransferase, hydroxylase |

Genetic Engineering of Doxorubicin Biosynthetic Clusters

Genetic engineering approaches have demonstrated remarkable success in enhancing doxorubicin production through targeted manipulation of biosynthetic gene clusters [1] [5]. The most successful engineering strategy involves the disruption of competing pathways that divert metabolic flux away from doxorubicin formation. Knockout of the dnrU gene, which encodes a ketoreductase responsible for converting daunorubicin to 13-dihydrodaunorubicin, resulted in a 21.5% increase in doxorubicin yield [1].

Overexpression of resistance genes has proven equally effective in enhancing production capabilities. The drrC gene, encoding a resistance protein that increases cellular tolerance to high doxorubicin concentrations, when overexpressed in the dnrU knockout strain, produced the highest fermentation yields of 1128 mg/L, representing a 102.1% increase compared to the parent strain [1].

Advanced genetic engineering has also focused on expanding the substrate specificity of key enzymes through heterologous gene expression [2]. Introduction of AclP and AknX2 genes from the aclarubicin biosynthetic pathway enabled the production of novel N,N-dimethylated anthracyclines, demonstrating the potential for combinatorial biosynthesis approaches [2].

| Genetic Modification | Target Gene | Effect on Production | Yield Enhancement |

|---|---|---|---|

| Gene knockout | dnrU | Reduces side product formation | 21.5% increase |

| Gene overexpression | drrC | Increases cellular resistance | 102.1% increase |

| Heterologous expression | AclP, AknX2 | Novel compound production | N,N-dimethyldaunorubicin |

| Multiple modifications | dnrU knockout + drrC overexpression | Combined effects | 1128 mg/L final yield |

Fermentation Optimization for Yield Enhancement

Fermentation optimization represents a critical component of industrial doxorubicin production, with systematic approaches yielding substantial improvements in productivity [1] [6]. Response surface methodology has been employed to optimize key fermentation parameters, including carbon source composition, nitrogen source selection, and mineral supplementation [1].

Maltodextrin and yeast powder have been identified as optimal carbon and nitrogen sources respectively, with their concentrations requiring precise optimization through statistical experimental design [1] [6]. The addition of calcium chloride at 0.6% concentration demonstrated an 11.3% increase in doxorubicin yield, reaching 1228 mg/L in shake flask cultures [1].

Process optimization studies have achieved remarkable improvements in production efficiency. Combined UV and ARTP mutagenesis followed by fermentation optimization resulted in doxorubicin yields of 1100 mg/L in 5-L fermenters, representing an 825% increase compared to wild-type strains [6]. The highest reported yields of 1461 mg/L were achieved through the combination of genetic engineering with optimized fermentation conditions [1].

| Fermentation Parameter | Optimal Conditions | Yield Impact | Final Production Level |

|---|---|---|---|

| Carbon source | Maltodextrin (optimized concentration) | Positive effect | Up to 850 mg/L |

| Nitrogen source | Yeast powder (optimized concentration) | Enhanced production | Synergistic with carbon source |

| Calcium supplementation | 0.6% CaCl₂ | 11.3% increase | 1228 mg/L |

| Combined optimization | Multi-parameter RSM | Maximum enhancement | 1461 mg/L |

Semi-Synthetic Modification Strategies

Semi-synthetic approaches to doxorubicin production involve the chemical modification of naturally occurring daunorubicin through controlled synthetic transformations [7] [8]. The conventional industrial process employs electrophilic bromination at the C-14 position of daunorubicin, followed by bromine displacement with hydroxyl groups to generate doxorubicin [7] [9].

Alternative semi-synthetic strategies have focused on the development of improved synthetic routes that minimize the number of reaction steps and enhance overall yields [10] [8]. Gold-catalyzed glycosylation chemistry has been employed to create anthracycline analogs with modified sugar moieties, enabling the production of compounds with altered pharmacological properties [10].

The synthesis of doxorubicin analogs through controlled antisolvent precipitation represents an innovative approach to generating nanoparticulate formulations with enhanced bioavailability [11]. These polymeric nanoparticles can achieve drug loading capacities of up to 14% with encapsulation efficiencies of 49% under optimized processing conditions [11].

| Semi-Synthetic Strategy | Starting Material | Key Transformations | Yield Characteristics |

|---|---|---|---|

| Conventional bromination | Daunorubicin | C-14 bromination/hydroxylation | Poor yields, multiple steps |

| Gold-catalyzed glycosylation | Protected doxorubicinone | Stereoselective glycosylation | High stereoselectivity |

| Antisolvent precipitation | Doxorubicin | Controlled crystallization | 14% drug loading, 49% encapsulation |

| Enzymatic conversion | Daunorubicin | DoxA-mediated hydroxylation | Biocatalytic approach |

The integration of biosynthetic and semi-synthetic approaches offers promising avenues for industrial doxorubicin production. Biocatalytic methods utilizing recombinant DoxA enzyme have demonstrated the potential for efficient daunorubicin-to-doxorubicin conversion under mild reaction conditions [12]. These enzymatic approaches circumvent the harsh chemical conditions required for traditional semi-synthetic methods while maintaining high conversion efficiencies [12].

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

1.27 (LogP)

log Kow = 1.27

-0.5

Decomposition

Appearance

Melting Point

230 °C

MELTING POINT: 205 °C WITH DECOMP; PKA: 8.22; ALMOST ODORLESS; HYGROSCOPIC /HYDROCHLORIDE/

204 - 205 °C

UNII

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H350 (100%): May cause cancer [Danger Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Zolsketil pegylated liposomal is a medicine used to treat the following types of cancer in adults: � breast cancer that has spread to other parts of the body in patients at risk of heart problems. Zolsketil pegylated liposomal is used on its own for this disease; � advanced ovarian cancer in women whose previous treatment including a platinum-based cancer medicine has stopped working; � multiple myeloma (a cancer of the white blood cells in the bone marrow), in patients with progressive disease who have received at least one other treatment in the past and have already had, or are unsuitable for, a bone marrow transplantation. Zolsketil pegylated liposomal is used in combination with bortezomib (another cancer medicine); � Kaposi's sarcoma in patients with AIDS who have a very damaged immune system. Kaposi's sarcoma is a cancer that causes abnormal tissue to grow under the skin, on moist body surfaces or on internal organs. Zolsketil pegylated liposomal contains the active substance doxorubicin and is a �hybrid medicine'. This means that it is similar to a �reference medicine' containing the same active substance called Adriamycin. However, in Zolsketil pegylated liposomal the active substance is enclosed in tiny fatty spheres called liposomes, whereas this is not the case for Adriamycin.

Caelyx pegylated liposomal is indicated: as monotherapy for patients with metastatic breast cancer , where there is an increased cardiac risk; for treatment of advanced ovarian cancer in women who have failed a first-line platinum-based chemotherapy regimen; in combination with bortezomib for the treatment of progressive multiple myeloma in patients who have received at least one prior therapy and who have already undergone or are unsuitable for bone marrow transplant; for treatment of AIDS-related Kaposi's sarcoma (KS) in patients with low CD4 counts (

Myocet liposomal, in combination with cyclophosphamide, is indicated for the first-line treatment of metastatic breast cancer in adult women.

Treatment of breast and ovarian cancer .

Livertox Summary

NCI Cancer Drugs

Drugs in the ABVD combination: A = Doxorubicin Hydrochloride (Adriamycin) ; B = Bleomycin ; V = Vinblastine Sulfate ; D = Dacarbazine

ABVD is used to treat: Hodgkin lymphoma.

This combination may also be used with other drugs or treatments or to treat other types of cancer.

Therapeutic Uses

Doxorubicin has been used successfully to produce regression in disseminated neoplastic conditions such as acute lymphoblastic leukemia, acute myeloblastic leukemia, Wilms' tumor, neuroblastoma, soft tissue and bone sarcomas, breast carcinoma, ovarian carcinoma, transitional cell bladder carcinoma, thyroid carcinoma, gastric carcinoma, Hodgkin's disease, malignant lymphoma and bronchogenic carcinoma in which the small cell histologic type is the most responsive compared to other cell types. /Included in US Product label/

Doxorubicin is also indicated for use as a component of adjuvant therapy in women with evidence of axillary lymph node involvement following resection of primary breast cancer. /Included in US product label/

DOXIL (doxorubicin hydrochloride, liposomal) is an anthracycline topoisomerase inhibitor indicated for ovarian cancer after failure of platinum-based chemotherapy. /Included in US product label/

For more Therapeutic Uses (Complete) data for DOXORUBICIN (7 total), please visit the HSDB record page.

Pharmacology

Doxorubicin is an anthracycline antibiotic with antineoplastic activity. Doxorubicin, isolated from the bacterium Streptomyces peucetius var. caesius, is the hydroxylated congener of daunorubicin. Doxorubicin intercalates between base pairs in the DNA helix, thereby preventing DNA replication and ultimately inhibiting protein synthesis. Additionally, doxorubicin inhibits topoisomerase II which results in an increased and stabilized cleavable enzyme-DNA linked complex during DNA replication and subsequently prevents the ligation of the nucleotide strand after double-strand breakage. Doxorubicin also forms oxygen free radicals resulting in cytotoxicity secondary to lipid peroxidation of cell membrane lipids; the formation of oxygen free radicals also contributes to the toxicity of the anthracycline antibiotics, namely the cardiac and cutaneous vascular effects.

MeSH Pharmacological Classification

ATC Code

L01DB

L - Antineoplastic and immunomodulating agents

L01 - Antineoplastic agents

L01D - Cytotoxic antibiotics and related substances

L01DB - Anthracyclines and related substances

L01DB01 - Doxorubicin

Mechanism of Action

Doxorubicin hydrochloride is an antineoplastic antibiotic with pharmacologic actions similar to those of daunorubicin. Although the drug has anti-infective properties, its cytotoxicity precludes its use as an anti-infective agent. The precise and/or principal mechanism(s) of the antineoplastic action of doxorubicin is not fully understood. It appears that the cytotoxic effect of the drug results from a complex system of multiple modes of action related to free radical formation secondary to metabolic activation of the doxorubicin by electron reduction, intercalation of the drug into DNA, induction of DNA breaks and chromosomal aberrations, and alterations in cell membranes induced by the drug. Evidence from in vitro studies in cells treated with doxorubicin suggests that apoptosis (programmed cell death) also may be involved in the drug's mechanism of action. These and other mechanisms (chelation of metal ions to produce drug-metal complexes) also may contribute to the cardiotoxic effects of the drug.

Doxorubicin undergoes enzymatic 1- and 2-electron reduction to the corresponding semiquinone and dihydroquinone. 7-Deoxyaglycones are formed enzymatically by 1-electron reduction, and the resulting semiquinone free radical reacts with oxygen to produce the hydroxyl radical in a cascade of reactions; this radical may lead to cell death by reacting with DNA, RNA, cell membranes, and proteins. The dihydroquinone that results from 2-electron reduction of doxorubicin also can be formed by the reaction of 2 semiquinones. In the presence of oxygen, dihydroquinone reacts to form hydrogen peroxide, and in its absence, loses its sugar and gives rise to the quinone methide, a monofunctional alkylating agent with low affinity for DNA. The contribution of dihydroquinone and the quinone methide to the cytotoxicity of doxorubicin is unclear. Experimental evidence indicates that doxorubicin forms a complex with DNA by intercalation between base pairs, causing inhibition of DNA synthesis and DNA-dependent RNA synthesis by the resulting template disordering and steric obstruction. Doxorubicin also inhibits protein synthesis. Doxorubicin is active throughout the cell cycle including the interphase.

Several anthracycline-induced effects may contribute to the development of cardiotoxicity. In animals, anthracyclines cause a selective inhibition of cardiac muscle gene expression for ?-actin, troponin, myosin light-chain 2, and the M isoform of creatine kinase, which may result in myofibrillar loss associated with anthracycline-induced cardiotoxicity. Other potential causes of anthracycline-induced cardiotoxicity include myocyte damage from calcium overload, altered myocardial adrenergic function, release of vasoactive amines, and proinflammatory cytokines. Limited data indicate that calcium-channel blocking agents (eg, prenylamine) or beta-adrenergic blocking agents may prevent calcium overload ... It has been suggested that the principal cause of anthracycline-induced cardiotoxicity is associated with free radical damage to DNA.

Anthracyclines intercalate DNA, chelate metal ions to produce drug-metal complexes, and generate oxygen free radicals via oxidation-reduction reactions. Anthracyclines contain a quinone structure that may undergo reduction via NADPH-dependent reactions to produce a semiquinone free radical that initiates a cascade of oxygen-free radical generation. It appears that the metabolite, doxorubicinol, may be the moiety responsible for cardiotoxic effects, and the heart may be particularly susceptible to free-radical injury because of relatively low antioxidant concentrations. ... Chelation of metal ions, particularly iron, by the drug results in a doxorubicin-metal complex that catalyzes the generation of reactive oxygen free radicals, and the complex is a powerful oxidant that can initiate lipid peroxidation in the absence of oxygen free radicals. This reaction is not blocked by free-radical scavengers, and probably is the principal mechanism of anthracycline-induced cardiotoxicity.

The effect of doxorubicin on reactive oxygen metb in rat heart was investigated. It produced oxygen radicals in heart homogenate, sarcoplasmic reticulum, mitochondria, and cytosol, the major sites of cardiac damage. Superoxide prodn in heart sarcosomes and the mitochondrial fraction was incr. Apparently, free radical formation by doxorubicin, which occurs in the same myocardial compartments that are subject to drug-induced tissue injury, may damage the heart by exceeding the oxygen radical detoxifying capacity of cardiac mitochondria and sarcoplasmic reticulum.

KEGG Target based Classification of Drugs

Isomerases (EC5)

DNA topoisomerase [EC:5.99.1.-]

TOP2 [HSA:7153 7155] [KO:K03164]

Vapor Pressure

Pictograms

Irritant;Health Hazard

Impurities

(8S,10S)-10[(3-amino-2,3,6-trideoxy-alpha-levo-lyxo-hexopyranosyl)oxy]-8-(bromoacetyl)-6,8,11-trihydroxy-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione

Daunorubicin

Doxorubicinone

Other CAS

Absorption Distribution and Excretion

Approximately 40% of the dose appears in the bile in 5 days, while only 5% to 12% of the drug and its metabolites appear in the urine during the same time period. In urine, <3% of the dose was recovered as doxorubicinol over 7 days.

The steady-state distribution volume of doxorubicin ranges from 809 L/m2 to 1214 L/m2.

The plasma clearance of doxorubicin ranges from 324 mL/min/m2 to 809 mL/min/m2 by metabolism and biliary excretion. Sexual differences in doxorubicin were also observed, with men having a higher clearance compared to women (1088 mL/min/m2 versus 433 mL/min/m2). Following the administration of doses ranging from 10 mg/m2 to 75 mg/m2 of doxorubicin hydrochloride, the plasma clearance was estimated to be 1540 mL/min/m2 in children greater than 2 years of age and 813 mL/min/m2 in infants younger than 2 years of age.

Nonencapsulated doxorubicin hydrochloride is not stable in gastric acid, and animal studies indicate that the drug undergoes little, if any, absorption from the GI tract. The drug is extremely irritating to tissues and, therefore, must be administered iv. Following iv infusion of a single 10- or 20-mg/sq m dose of liposomal doxorubicin hydrochloride in patients with AIDS-related Kaposi's sarcoma, average peak plasma doxorubicin (mostly bound to liposomes) concentrations are 4.33 or 10.1 ug/mL, respectively, following a 15-minute infusion and 4.12 or 8.34 ug/mL, respectively, following a 30-minute infusion. Following iv infusion over 15 minutes of a 40-mg/sq m dose of liposomal doxorubicin hydrochloride in adults with AIDS-related Kaposi's, peak plasma concentrations averaged 20.1 ug/mL.

Nonencapsulated (conventional) doxorubicin hydrochloride exhibits linear pharmacokinetics; PEG-stabilized liposomal doxorubicin hydrochloride also exhibits dose-proportional, linear pharmacokinetics over a dosage range of 10-20 mg/sq m. The pharmacokinetics of liposomally encapsulated doxorubicin at a dose of 50 mg/sq m have been reported to be nonlinear. At a dose of 50 mg/sq m, a longer elimination half-life and lower clearance compared to those observed with a 20 mg/sq m dose are expected, with greater-than-proportional increases in area under the plasma concentration-time curve. Encapsulation of doxorubicin hydrochloride in PEG-stabilized (Stealth) liposomes substantially alters the pharmacokinetics of the drug relative to conventional iv formulations (ie, nonencapsulated drug), with resultant decreased distribution into the peripheral compartment, increased distribution into Kaposi's lesions, and decreased plasma clearance.

Doxorubicin administered as a conventional injection is widely distributed in the plasma and in tissues. As early as 30 seconds after iv administration, doxorubicin is present in the liver, lungs, heart, and kidneys. Doxorubicin is absorbed by cells and binds to cellular components, particularly to nucleic acids. The volume of distribution of doxorubicin hydrochloride administered iv as a conventional injection is about 700-1100 L/sq m. Nonencapsulated doxorubicin is approximately 50-85% bound to plasma proteins...

Doxorubicin hydrochloride administered iv as the liposomally encapsulated drug distributes into Kaposi's sarcoma lesions to a greater extent than into healthy skin. Following iv administration of a single 20-mg/sq m dose of liposomal doxorubicin hydrochloride, doxorubicin concentrations in Kaposi's sarcoma lesions were 19 (range: 3-53)-fold higher than those observed in healthy skin; however, blood concentrations in the lesions or in healthy skin were not considered. In addition, distribution of doxorubicin into Kaposi's sarcoma lesions following iv administration of liposomally encapsulated drug was 5.2-11.4 times greater than that following iv administration of comparable doses of a conventional (nonencapsulated) injection. The mechanism by which liposomal encapsulation enhances doxorubicin distribution into Kaposi's sarcoma lesions has not been elucidated fully, but similar PEG-stabilized liposomes containing colloidal gold as a marker have been shown to enter Kaposi's sarcoma-like lesions in animals. Extravasation of the liposomes also may occur by passage of the particles through endothelial cell gaps present in Kaposi's sarcoma. Once within the lesions, the drug presumably is released locally as the liposomes degrade and become permeable in situ.

For more Absorption, Distribution and Excretion (Complete) data for DOXORUBICIN (16 total), please visit the HSDB record page.

Metabolism Metabolites

Nonencapsulated doxorubicin is metabolized by NADPH-dependent aldoketoreductases to the hydrophilic 13-hydroxyl metabolite doxorubicinol, which exhibits antineoplastic activity and is the major metabolite; these reductases are present in most if not all cells, but particularly in erythrocytes, liver, and kidney. Although not clearly established, doxorubicinol also appears to be the moiety responsible for the cardiotoxic effects of the drug. Undetectable or low plasma concentrations (ie, 0.8-26.2 ng/mL) of doxorubicinol have been reported following iv administration of a single 10- to 50-mg/sq m dose of doxorubicin hydrochloride as a PEG-stabilized liposomal injection; it remains to be established whether such liposomally encapsulated anthracyclines are less cardiotoxic than conventional (nonencapsulated) drug, and the usual precautions for unencapsulated drug currently also should be observed for the liposomal preparation. Substantially reduced or absent plasma concentrations of the usual major metabolite of doxorubicin observed with the PEG-stabilized liposomal injection suggests that either the drug is not released appreciably from the liposomes as they circulate or that some doxorubicin may be released but that the rate of doxorubicinol elimination greatly exceeds the release rate; doxorubicin hydrochloride encapsulated in liposomes that have not been PEG-stabilized is metabolized to doxorubicinol.

Other metabolites, which are therapeutically inactive, include the poorly water-soluble aglycones, doxorubicinone (adriamycinone) and 7-deoxydoxorubicinone (17-deoxyadriamycinone), and conjugates. The aglycones are formed in microsomes by NADPH-dependent, cytochrome reductase-mediated cleavage of the amino sugar moiety. The enzymatic reduction of doxorubicin to 7-deoxyaglycones is important to the cytotoxic effect of the drug since it results in hydroxyl radicals that cause extensive cell damage and death. With nonencapsulated doxorubicin, more than 20% of the total drug in plasma is present as metabolites as soon as 5 minutes after a dose, 70% in 30 minutes, 75% in 4 hours, and 90% in 24 hours.

... At least 6 metabolites have been identified, the principal one being adriamycinol. This product results from redn of the keto group on C13 by an enzyme found in leukocytes and erythrocytes, and presumably in malignant tissues.

Doxorubicin is converted to doxorubicinol, to aglycones, and to other derivatives

For more Metabolism/Metabolites (Complete) data for DOXORUBICIN (6 total), please visit the HSDB record page.

Doxorubicin is capable of undergoing 3 metabolic routes: one-electron reduction, two-electron reduction, and deglycosidation. However, approximately half of the dose is eliminated from the body unchanged. Two electron reduction yields doxorubicinol, a secondary alcohol. This pathway is considered the primary metabolic pathway. The one electron reduction is facilitated by several oxidoreductases to form a doxirubicin-semiquinone radical. These enzymes include mitochondrial and cystolic NADPH dehydrogenates, xanthine oxidase, and nitric oxide synthases. Deglycosidation is a minor metabolic pathway (1-2% of the dose undergoes this pathway). The resultant metabolites are deoxyaglycone or hydroxyaglycone formed via reduction or hydrolysis respectively. Enzymes that may be involved with this pathway include xanthine oxidase, NADPH-cytochrome P450 reductase, and cytosolic NADPH dehydrogenase. Route of Elimination: 40% of the dose appears in bile in 5 days. 5-12% of the drug and its metabolites appears in urine during the same time period. <3% of the dose recovered in urine was doxorubicinol. Half Life: Terminal half life = 20 - 48 hours.

Associated Chemicals

Wikipedia

Trimyristin

Drug Warnings

/BOXED WARNING/ WARNING: SECONDARY MALIGNANCIES. Secondary acute myelogenous leukemia (AML) and myelodysplastic syndrome (MDS) occur at a higher incidence in patients treated with anthracyclines, including doxorubicin hydrochloride

/BOXED WARNING/ WARNING: EXTRAVASATION AND TISSUE NECROSIS. Extravasation of doxorubicin hydrochloride can result in severe local tissue injury and necrosis requiring wide excision of the affected area and skin grafting. Immediately terminate the drug and apply ice to the affected area.

/BOXED WARNING/ WARNING: SEVERE MYELOSUPPRESSION. Severe myelosuppression resulting in serious infection, septic shock, requirement for transfusions, hospitalization, and death may occur.

For more Drug Warnings (Complete) data for DOXORUBICIN (65 total), please visit the HSDB record page.

Biological Half Life

Plasma concentrations of nonencapsulated doxorubicin and its metabolites decline in a biphasic or triphasic manner. In the first phase of the triphasic model, nonencapsulated doxorubicin is rapidly metabolized, presumably by a first-pass effect through the liver. It appears that most of this metabolism is completed before the entire dose is administered. In the triphasic model, nonencapsulated doxorubicin and its metabolites are rapidly distributed into the extravascular compartment with a plasma half-life of approximately 0.2-0.6 hours for doxorubicin and 3.3 hours for its metabolites. This is followed by relatively prolonged plasma concentrations of doxorubicin and its metabolites, probably resulting from tissue binding. During the second phase, the plasma half-life of nonencapsulated doxorubicin is 16.7 hours and that of its metabolites is 31.7 hours. In the biphasic model, the initial distribution t1/2 has been reported to average about 5-10 minutes, and the terminal elimination t1/2 has been reported to average about 30 hours.

Plasma concentrations of liposomally encapsulated doxorubicin hydrochloride appear to decline in a biphasic manner. Following iv administration of a single 10- to 40-mg/sq m dose of doxorubicin hydrochloride as a liposomal injection in patients with AIDS-related Kaposi's sarcoma, the initial plasma half-life (t1/2 alpha) of doxorubicin averaged 3.76-5.2 hours while the terminal elimination half-life (t1/2 beta) averaged 39.1-55 hours.

The initial distribution half-life of approximately 5 minutes suggests rapid tissue uptake of doxorubicin, while its slow elimination from tissues is reflected by a terminal half-life of 20 to 48 hours.

Plasma T/2 of Adriamycin is about 17 hr in patient, whereas that of its metabolites is about 32 hr.

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category

Methods of Manufacturing

Analytic Laboratory Methods

Analyte: doxorubicin hydrochloride: matrix: chemical purity; procedure: liquid chromatography with ultraviolet detection at 254 nm and comparison to standards /Doxorubicin hydrochloride/

Analyte: doxorubicin hydrochloride; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards /Doxorubicin hydrochloride/

Analyte: doxorubicin hydrochloride; matrix: chemical identification; procedure: dissolution in nitric acid, addition of water; addition of silver nitrate solution; formation of white precipitate /Doxorubicin hydrochloride/

Spectrofluorometric methods have been used for identification and estimation of the drug in biological fluids and tissues ... A radioimmunoassay has been described for its determination in blood and tissue of experimental animals ... the limit of detection was 2 pmol/ml. Doxorubicin has also been isolated from cultures by paper and thin-layer chromatography; it was determined by extraction of the relevant zone and estimated spectrophotometrically ... .

Clinical Laboratory Methods

Analyte: doxorubicin hydrochloride; matrix: pharmaceutical preparation (injection solution); procedure: liquid chromatography with ultraviolet detection at 254 nm and comparison to standards (chemical purity) /Doxorubicin hydrochloride/

Analyte: doxorubicin; matrix: blood (whole), urine; procedure: high-performance liquid chromatography with ultraviolet detection at 232.2 nm

Analyte: doxorubicin; matrix: blood (plasma), urine; procedure: high-performance liquid chromatography with fluorescence detection at 480 nm (excitation)and 560 nm (emission); limit of quantitation: 12.2 ng/mL (urine), 0.31 ng/mL (plasma)

For more Clinical Laboratory Methods (Complete) data for DOXORUBICIN (8 total), please visit the HSDB record page.

Storage Conditions

Solutions of doxorubicin hydrochloride should be protected from exposure to sunlight. When reconstituted as directed, solutions prepared from the single-dose or multiple-dose vial of the powder for injection can be stored for up to 7 days at room temperature and under normal room light (100 foot-candles) or for up to 15 days when refrigerated at 2-8 °C; unused portions should be discarded after these storage periods. Doxorubicin hydrochloride is unstable in solutions with a pH less than 3 or greater than 7. Acids split the glycosidic bond in doxorubicin, yielding a red-colored, water insoluble aglycone (doxorubicinone, also known as adriamycinone) and a water soluble, reducing amino sugar (daunosamine).

Commercially available doxorubicin hydrochloride liposomal for injection concentrate should be refrigerated at 2-8 °C and protected from freezing. The manufacturer states that prolonged freezing may adversely affect stability of liposomal doxorubicin hydrochloride; however, short-term freezing (less than 1 month) does not appear to affect stability of liposomal doxorubicin hydrochloride. During shipping, vials of doxorubicin hydrochloride for injection concentrate are packaged with a gel refrigerant ("blue ice") to maintain a temperature of 2-8 °C. When diluted as directed with 5% dextrose injection, solutions of liposomal doxorubicin hydrochloride are stable for 24 hours when refrigerated at 2-8 °C.

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

In a published study, progesterone was given intravenously to patients with advanced malignancies (ECOG PS<2) at high doses (up to 10 g over 24 hours) concomitantly with a fixed doxorubicin dose (60 mg/sq m) via bolus injection. Enhanced doxorubicin-induced neutropenia and thrombocytopenia were observed.

A study of the effects of verapamil on the acute toxicity of doxorubicin in mice revealed higher initial peak concentrations of doxorubicin in the heart with a higher incidence and severity of degenerative changes in cardiac tissue resulting in a shorter survival.

The addition of cyclosporine to doxorubicin may result in increases in AUC for both doxorubicin and doxorubicinol possibly due to a decrease in clearance of parent drug and a decrease in metabolism of doxorubicinol. Literature reports suggest that adding cyclosporine to doxorubicin results in more profound and prolonged hematologic toxicity than doxorubicin alone. Coma and/or seizures have also been described.

For more Interactions (Complete) data for DOXORUBICIN (16 total), please visit the HSDB record page.

Stability Shelf Life

Dates

[2]. Patel S, Sprung AU, Keller BA, et al. Identification of yeast DNA topoisomerase II mutants resistant to the antitumor drug doxorubicin: implications for the mechanisms of doxorubicin action and cytotoxicity. Mol Pharmacol. 1997 Oct;52(4):658-66.

[3]. Zeman SM, Phillips DR, Crothers DM. Characterization of covalent adriamycin-DNA adducts. Proc Natl Acad Sci U S A. 1998 Sep 29;95(20):11561-5.

[4]. Pourquier P, Montaudon D, Huet S, et al. Doxorubicin-induced alterations of c-myc and c-jun gene expression in rat glioblastoma cells: role of c-jun in drug resistance and cell death. Biochem Pharmacol. 1998 Jun 15;55(12):1963-71.

[5]. Gewirtz DA. A critical evaluation of the mechanisms of action proposed for the antitumor effects of the anthracycline antibiotics adriamycin and daunorubicin. Biochem Pharmacol. 1999 Apr 1;57(7):727-41.

Explore Compound Types